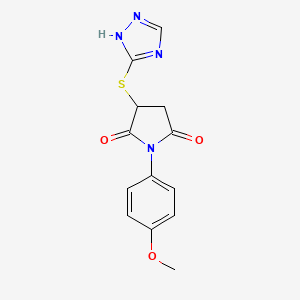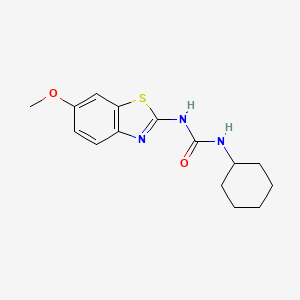
2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one: is a complex organic compound that features both benzoxazole and carbazole moieties. These structures are known for their significant roles in medicinal chemistry and materials science. The compound’s unique structure allows it to exhibit a variety of chemical and biological activities, making it a subject of interest in various research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with aldehydes or ketones under acidic conditions.
Formation of Carbazole Moiety: Carbazole derivatives are often synthesized via cyclization reactions involving diarylamines.
Thioether Linkage Formation: The thioether linkage between the benzoxazole and carbazole moieties can be formed through nucleophilic substitution reactions involving thiols and halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in both benzoxazole and carbazole moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Share similar structural features and biological activities.
Oxazole Derivatives: Known for their wide range of biological activities.
Quinoline Derivatives: Exhibit similar antimicrobial and anticancer properties.
Uniqueness
2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one is unique due to its combined benzoxazole and carbazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C21H14N2O2S |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-carbazol-9-ylethanone |
InChI |
InChI=1S/C21H14N2O2S/c24-20(13-26-21-22-16-9-3-6-12-19(16)25-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1-12H,13H2 |
InChI-Schlüssel |
LZMIOHUMAOJMAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylpyridin-2-yl)-2-nitro-N-[(2-nitrophenyl)carbonyl]benzamide](/img/structure/B14939349.png)
![2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14939350.png)

![Ethyl 2-[(5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14939356.png)

![6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14939367.png)
![2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B14939376.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14939383.png)
![2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B14939396.png)
![5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14939401.png)
![4-(4-ethoxyphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14939410.png)
![3-(2-Chlorobenzyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14939422.png)

